molecular formula C7H9ClN2S B1528468 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole CAS No. 1443981-25-6

2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole

Cat. No.: B1528468
CAS No.: 1443981-25-6
M. Wt: 188.68 g/mol
InChI Key: ROPRUWGWXWXYJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the compound’s molecular structure .


Chemical Reactions Analysis

The compound’s reactivity would be studied, including its behavior in various chemical reactions .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined .

Scientific Research Applications

Corrosion Inhibition

1,3,4-thiadiazole derivatives are investigated for their effectiveness as corrosion inhibitors for metals in acidic environments. Studies show that certain 1,3,4-thiadiazole compounds exhibit good inhibition properties for mild steel corrosion in hydrochloric acid, suggesting potential applications in protecting industrial metals from acidic corrosion. The inhibition efficiency of these compounds is often linked to their molecular structures, where quantum chemical parameters play a significant role in their performance (Bentiss et al., 2007).

Anticancer Activities

1,3,4-thiadiazole derivatives are explored for their pharmacological activities, particularly their anticancer properties. These compounds show various biological activities and have been studied for their potential against human cancers. Their molecular targets include several enzymes critical in cancer progression, highlighting the diverse medicinal chemistry applications of 1,3,4-thiadiazole-based compounds (Matysiak, 2015).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of 1,3,4-thiadiazole derivatives have also focused on their antimicrobial and antifungal activities. These compounds have been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. The structure-activity relationship studies provide insights into optimizing these compounds for better efficacy against microbial infections (Swamy et al., 2006).

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. This could involve examining its interactions with biological molecules and its effects on biological systems .

Safety and Hazards

The compound’s safety profile would be assessed, including its toxicity and any risks it poses to human health or the environment .

Future Directions

This would involve a discussion of potential future research directions, such as further studies to better understand the compound’s properties or potential applications .

Properties

IUPAC Name

2-(chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c8-4-6-9-10-7(11-6)5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPRUWGWXWXYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole

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